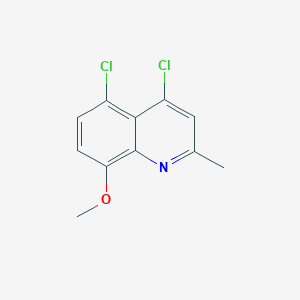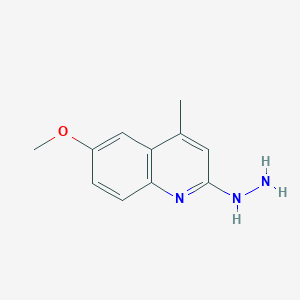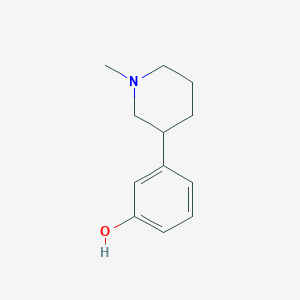
4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group, a furanylmethyl group, and a methyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyrimidine precursor.
Chlorination: Introduce the chloro group at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Furanylmethylation: Attach the furanylmethyl group through a nucleophilic substitution reaction, possibly using a furanylmethyl halide.
Methylation: Introduce the methyl group at the 6-position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanyl aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, converting it to an amine or other functional groups.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanyl aldehydes, while substitution could produce various amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
4,5-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
2-Chloro-pyrimidines: Compounds with a chloro group at the 2-position.
Furanylmethyl-pyrimidines: Compounds with a furanylmethyl group attached to the pyrimidine ring.
Uniqueness
The uniqueness of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
890094-24-3 |
|---|---|
Molecular Formula |
C10H11ClN4O |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-4-N-(furan-2-ylmethyl)-6-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11ClN4O/c1-6-8(12)9(15-10(11)14-6)13-5-7-3-2-4-16-7/h2-4H,5,12H2,1H3,(H,13,14,15) |
InChI Key |
NNJCFTAYPSQZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NCC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)

![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)



